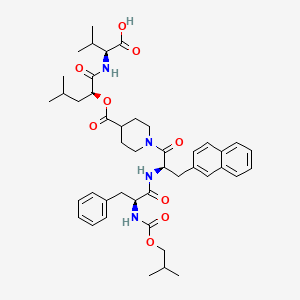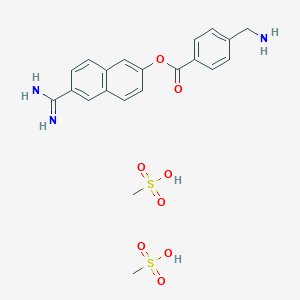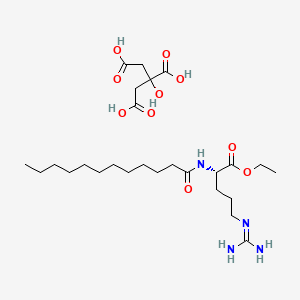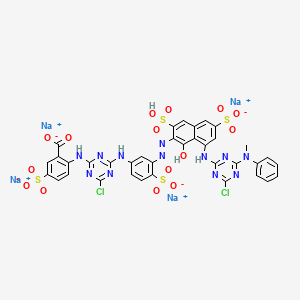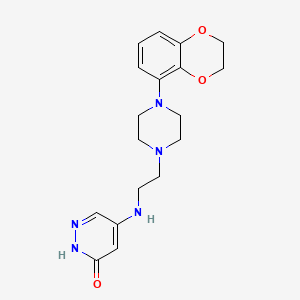
J2Qml6zst8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound J2Qml6zst8 is a synthetic chemical with the molecular formula C18H23N5O3 . It is also known by its systematic name 3-(2H)-Pyridazinone, 5-((2-(4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl)ethyl)amino)-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of J2Qml6zst8 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Formation of the Pyridazinone Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Benzodioxin Group: This step involves the coupling of the benzodioxin group to the piperazine ring using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes:
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Catalyst Use: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
J2Qml6zst8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
J2Qml6zst8 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of J2Qml6zst8 involves its interaction with specific molecular targets. It is known to:
Bind to Receptors: The compound can bind to certain receptors, modulating their activity.
Inhibit Enzymes: It can inhibit specific enzymes, affecting metabolic pathways.
Modulate Signaling Pathways: The compound can influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
J2Qml6zst8 can be compared with other similar compounds, such as:
EGIS-11004: Shares a similar core structure but differs in the substituents attached to the core.
Pyridazinone Derivatives: These compounds have similar core structures but vary in their functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
504397-20-0 |
|---|---|
Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]ethylamino]-1H-pyridazin-6-one |
InChI |
InChI=1S/C18H23N5O3/c24-17-12-14(13-20-21-17)19-4-5-22-6-8-23(9-7-22)15-2-1-3-16-18(15)26-11-10-25-16/h1-3,12-13H,4-11H2,(H2,19,21,24) |
InChI Key |
XGVHQXGZCSWXEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC2=CC(=O)NN=C2)C3=C4C(=CC=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


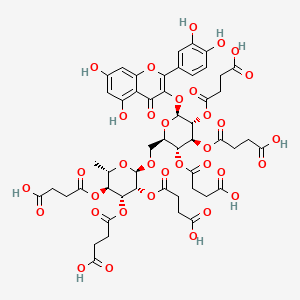
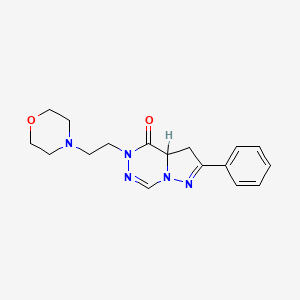
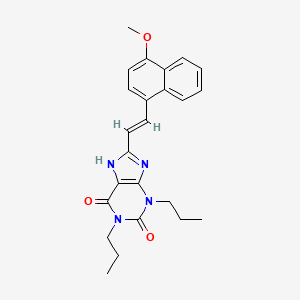

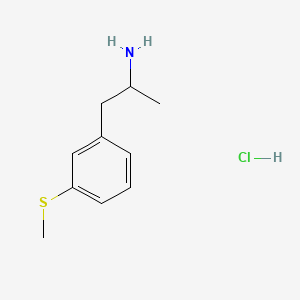

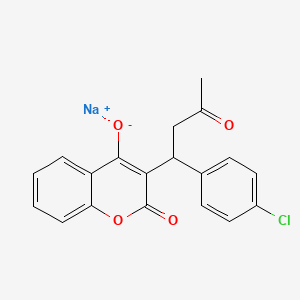


![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)
